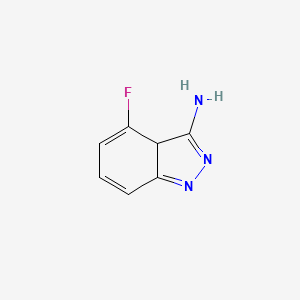

4-fluoro-3aH-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3aH-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3,6H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBNMZVBAARWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406398 | |

| Record name | 4-fluoro-3aH-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697230-91-4 | |

| Record name | 4-fluoro-3aH-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Physicochemical Characterization of Fluorinated Indazolamines for Drug Discovery

Foreword: The initial query for this guide concerned "4-fluoro-3aH-indazol-3-amine." A thorough review of public scientific databases and literature reveals no data for this specific chemical entity, suggesting it may be a novel or theoretical compound. In the spirit of providing a functionally equivalent and scientifically grounded resource, this guide has been developed to focus on the well-characterized and medicinally significant analog, 5-fluoro-1H-indazol-3-amine (CAS 61272-72-8) . The principles, protocols, and insights discussed herein are directly applicable to the broader class of fluoro-substituted indazolamines and serve as a robust framework for their evaluation.

Introduction: The Strategic Value of the Fluorinated Indazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is one such "privileged scaffold," recognized for its versatile biological activity and presence in numerous approved drugs and clinical candidates targeting a wide array of diseases, from oncology to inflammatory disorders.[1][2][3][4] The 1H-indazole-3-amine moiety, in particular, has proven to be a highly effective "hinge-binding" fragment, adept at interacting with the hinge region of protein kinases, a critical family of drug targets.[5][6]

The strategic incorporation of fluorine into such scaffolds represents a powerful tactic in drug design.[7] Fluorine, despite its minimal steric footprint (comparable to hydrogen), exerts profound electronic effects that can be leveraged to fine-tune a molecule's physicochemical properties.[8][9] These modifications can enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase binding affinity to the target protein.[9][10][11] This guide provides a detailed examination of the core physicochemical characteristics of 5-fluoro-1H-indazol-3-amine, outlines a comprehensive workflow for its analytical characterization, and contextualizes these properties within the framework of drug discovery and development.

Part 1: Core Physicochemical Profile of 5-Fluoro-1H-indazol-3-amine

The foundational step in evaluating any drug candidate is to establish its fundamental physicochemical properties. These parameters govern how the molecule will behave in both experimental assays and physiological systems.

Caption: Chemical structure of 5-fluoro-1H-indazol-3-amine.

The key physicochemical data for 5-fluoro-1H-indazol-3-amine are summarized below.

| Property | Value | Significance in Drug Discovery |

| CAS Number | 61272-72-8[12][13] | Unique identifier for substance registration and tracking. |

| Molecular Formula | C₇H₆FN₃[12][13] | Defines the elemental composition. |

| Molecular Weight | 151.14 g/mol [12][13] | Influences diffusion, transport, and adherence to drug-likeness guidelines (e.g., Lipinski's Rule of Five). |

| Melting Point | 165-167 °C[12] | Indicates purity and solid-state stability; a defined melting point is crucial for pharmaceutical formulation. |

| pKa (Predicted) | 13.80 ± 0.40[12] | Governs the degree of ionization at physiological pH (7.4), which critically impacts solubility, permeability, and target binding. The electron-withdrawing fluorine lowers the basicity of the amine groups compared to a non-fluorinated analog.[8] |

| XlogP (Predicted) | 1.3[14] | A measure of lipophilicity. This value suggests a balance between aqueous solubility and lipid membrane permeability, a key factor for oral absorption.[11] |

| Boiling Point (Predicted) | 379.3 ± 22.0 °C[12] | Indicates volatility and thermal stability. |

| Density (Predicted) | 1.487 ± 0.06 g/cm³[12] | Relates to the compound's packing in the solid state. |

Part 2: A Self-Validating Workflow for Physicochemical Characterization

To ensure the identity, purity, and structural integrity of a synthesized compound, a multi-technique analytical workflow is essential. Each step provides orthogonal data that collectively builds a high-confidence profile of the molecule. The causality behind this workflow is to move from rapid, broad confirmation to definitive, high-resolution analysis.

Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.

Experimental Protocols

The following are representative protocols for the characterization of 5-fluoro-1H-indazol-3-amine.

1. Purity and Identity Confirmation via LC-MS

-

Causality: This is the first-pass experiment to rapidly confirm that the reaction produced a compound of the correct mass and to assess its purity before committing to more time-consuming analyses.

-

Methodology:

-

Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 1:100 in methanol/water (50:50).

-

Inject 1-5 µL onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid) over 5-10 minutes.

-

Monitor the eluent with a UV detector (e.g., at 254 nm) and a coupled mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Self-Validation: The expected result is a single major peak in the UV chromatogram corresponding to a mass peak at m/z 152.06 [M+H]⁺. The purity is estimated by the peak area percentage.

-

2. Structural Elucidation via NMR Spectroscopy

-

Causality: NMR provides definitive proof of the molecular structure by mapping the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). For a fluorinated compound, ¹⁹F NMR is non-negotiable as it directly confirms the presence and environment of the fluorine atom.[15]

-

Methodology:

-

Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Expect to see distinct signals for the aromatic protons and the amine protons.

-

Acquire a ¹³C NMR spectrum. Expect to see 7 distinct carbon signals.

-

Acquire a ¹⁹F NMR spectrum. Expect a single resonance confirming the single fluorine environment.

-

Self-Validation: The observed chemical shifts, coupling constants (especially C-F and H-F couplings), and signal integrations must be fully consistent with the proposed structure of 5-fluoro-1H-indazol-3-amine.

-

3. Physicochemical Property Determination: pKa

-

Causality: The pKa dictates the charge state of the molecule in solution, which is a primary determinant of its biological activity and ADME properties. An experimental value is required to validate computational predictions.

-

Methodology (Potentiometric Titration):

-

Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to achieve a known concentration (~1-5 mM).

-

Calibrate a pH electrode with standard buffers.

-

Titrate the solution with a standardized solution of HCl to protonate all basic sites fully.

-

Perform a reverse titration with a standardized solution of NaOH, recording the pH after each incremental addition of titrant.

-

Self-Validation: The pKa is determined from the inflection point of the titration curve. The experiment should be run in triplicate to ensure reproducibility. The resulting value provides the ground truth for understanding how the molecule's charge will change across different pH environments, such as the stomach versus the bloodstream.

-

Part 3: The Symbiosis of Physicochemical Properties and Drug Development

The ultimate goal of characterizing a compound like 5-fluoro-1H-indazol-3-amine is to predict its performance as a drug. Its identity as a potential kinase inhibitor makes these properties particularly relevant.[16] The physicochemical characteristics are not independent variables; they are deeply interconnected and collectively influence the key pillars of drug efficacy and safety.

Caption: Relationship between core properties and key drug development outcomes.

-

Target Engagement (Potency & Selectivity): The 1H-indazole-3-amine core is adept at forming hydrogen bonds in a kinase hinge region.[5] The pKa determines if the amine is protonated (charged) or neutral at physiological pH, which drastically alters its ability to act as a hydrogen bond donor or acceptor. The fluorine atom, through its strong electron-withdrawing effect, lowers the basicity of the nearby amines, fine-tuning this interaction.[8]

-

Pharmacokinetics (ADME):

-

Absorption: For oral drugs, absorption is governed by a balance between solubility (dissolving in the gut) and permeability (crossing the intestinal wall). The measured pKa and lipophilicity (logD at pH 7.4) are critical predictors of this behavior.

-

Distribution: Once in the bloodstream, the drug distributes into tissues. Lipophilicity and plasma protein binding, both influenced by the compound's core properties, dictate this distribution.

-

Metabolism: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[9] Placing a fluorine atom at a metabolically vulnerable position (like C-5) can block this process, increasing the drug's half-life and bioavailability.[11]

-

Excretion: The overall polarity and solubility of the compound and its metabolites determine the route and rate of excretion.

-

Conclusion

5-fluoro-1H-indazol-3-amine serves as an exemplary case study in modern drug design. It combines a privileged biological scaffold (indazole) with a strategic chemical modification (fluorination) to create a molecule with significant therapeutic potential. A comprehensive understanding of its physicochemical characteristics—from its solid-state properties like melting point to its solution behavior defined by pKa and lipophilicity—is not merely an academic exercise. It is the fundamental, data-driven basis upon which rational drug development proceeds. The experimental workflows outlined in this guide provide a self-validating, rigorous framework for obtaining this critical data, enabling researchers to make informed decisions and advance promising molecules from the laboratory to the clinic.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Vertex AI Search. (n.d.). The role of fluorine in medicinal chemistry.

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Vertex AI Search. (2020, August 18). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. (2025, August 6). Indazole scaffold: a generalist for marketed and clinical drugs.

- ACS Publications. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry.

- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Vertex AI Search. (2021, April 1). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ChemicalBook. (n.d.). 5-fluoro-1H-indazol-3-amine CAS#: 61272-72-8.

- Vertex AI Search. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.

- Santa Cruz Biotechnology. (n.d.). 5-Fluoro-1H-indazol-3-amine | CAS 61272-72-8 | SCBT.

- PubChemLite. (n.d.). 5-fluoro-1h-indazol-3-amine (C7H6FN3).

- PubMed. (n.d.). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors.

- MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

Sources

- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. | Semantic Scholar [semanticscholar.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-fluoro-1H-indazol-3-amine CAS#: 61272-72-8 [m.chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. PubChemLite - 5-fluoro-1h-indazol-3-amine (C7H6FN3) [pubchemlite.lcsb.uni.lu]

- 15. mdpi.com [mdpi.com]

- 16. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-1H-indazol-3-amine (CAS 697230-91-4): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

4-Fluoro-1H-indazol-3-amine is a fluorinated heterocyclic amine that has emerged as a critical building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its rigid bicyclic structure, coupled with the unique electronic properties imparted by the fluorine atom and the versatile reactivity of the amino group, makes it a privileged scaffold for developing potent and selective kinase inhibitors.[1] The indazole core can effectively mimic the hinge-binding interactions of purines with the ATP-binding site of kinases, a crucial interaction for inhibitory activity.[2][3] The strategic placement of the fluorine atom at the 4-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug molecule.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-fluoro-1H-indazol-3-amine, with a focus on its role in the development of next-generation kinase inhibitors.

Physicochemical and Structural Properties

4-Fluoro-1H-indazol-3-amine is a solid at room temperature with a melting point in the range of 172-174°C. The presence of both a hydrogen bond donor (NH) and acceptor (N) in the pyrazole ring, along with the amino group, contributes to its solid-state properties and solubility characteristics.

| Property | Value | Source |

| CAS Number | 697230-91-4 | [4] |

| Molecular Formula | C₇H₆FN₃ | [5] |

| Molecular Weight | 151.14 g/mol | [5] |

| IUPAC Name | 4-fluoro-1H-indazol-3-amine | [4] |

| Melting Point | 172-174 °C | |

| Boiling Point (Predicted) | 379.3 ± 22.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | [6] |

Tautomerism: The Predominance of the 1H-Indazole Form

Indazole derivatives can exist in different tautomeric forms. For 4-fluoro-indazol-3-amine, the two primary tautomers are the 1H- and 2H-forms. The 3aH-tautomer, while sometimes used in naming, is less stable and readily converts to the aromatic 1H- or 2H-isomers. Extensive studies on related indazole systems have shown that the 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in solution and the solid state. This stability is attributed to the aromaticity of the bicyclic system. For the remainder of this guide, the compound will be referred to as 4-fluoro-1H-indazol-3-amine.

Caption: Tautomeric forms of 4-fluoro-indazol-3-amine.

Synthesis of 4-Fluoro-1H-indazol-3-amine

The most common and industrially scalable synthesis of 3-aminoindazoles involves the reaction of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[3] This method is a classical approach to forming the indazole ring system.

General Synthetic Pathway

The synthesis of 4-fluoro-1H-indazol-3-amine typically starts from 2,6-difluorobenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine initially displaces one of the fluorine atoms, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring.

Caption: General synthetic scheme for 4-fluoro-1H-indazol-3-amine.

Representative Experimental Protocol

Materials:

-

2,6-Difluorobenzonitrile

-

Hydrazine hydrate (or anhydrous hydrazine)

-

A high-boiling point solvent (e.g., n-butanol, ethylene glycol, or N-methyl-2-pyrrolidone)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzonitrile and the chosen solvent.

-

Slowly add hydrazine hydrate to the mixture. An excess of hydrazine is typically used.

-

Heat the reaction mixture to reflux (typically 120-160 °C, depending on the solvent) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the product can be precipitated by the addition of water.

-

Wash the collected solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Characterization

Detailed spectroscopic data for 4-fluoro-1H-indazol-3-amine is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic peaks can be expected.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the amino and NH groups. The protons on the benzene ring will exhibit splitting patterns influenced by the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) at m/z 151.05, corresponding to the molecular formula C₇H₆FN₃.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminoindazole scaffold is a well-established "hinge-binding" motif in the design of kinase inhibitors.[2][3] The amino group at the 3-position and the adjacent nitrogen atom in the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine part of ATP. The fluorine atom at the 4-position can provide additional beneficial interactions and modulate the electronic properties of the ring system.

Role in Targeting Specific Kinases

Derivatives of 4-fluoro-1H-indazol-3-amine have been investigated as inhibitors of various kinases implicated in cancer and other diseases. The core structure provides a versatile platform for the attachment of various side chains at different positions to achieve potency and selectivity against specific kinase targets.

Caption: Role of 4-fluoro-1H-indazol-3-amine as a kinase inhibitor scaffold.

Safety and Handling

4-Fluoro-1H-indazol-3-amine is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Fluoro-1H-indazol-3-amine is a valuable and versatile building block for the synthesis of complex biologically active molecules. Its unique structural and electronic features make it a highly sought-after scaffold in the field of medicinal chemistry, particularly for the development of kinase inhibitors. As the quest for more potent and selective targeted therapies continues, the importance of key intermediates like 4-fluoro-1H-indazol-3-amine in driving innovation in drug discovery is undeniable.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

-

4-fluoro-3aH-indazol-3-amine (697230-91-4). (n.d.). MOLBASE. Retrieved from [Link]

- Method for preparing 1H-indazole derivative. (2018). Google Patents.

- Indazole compounds as pkmyt1 kinase inhibitors. (2024). Google Patents.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved from [Link]

-

4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911. (n.d.). PubChem. Retrieved from [Link]

- Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them. (2007). Google Patents.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

United States Patent. (2013). Googleapis.com. Retrieved from [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. PubChemLite - 6-amino-4-fluoro-1h-indazol-3-ol (C7H6FN3O) [pubchemlite.lcsb.uni.lu]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4-Fluoro-3aH-indazol-3-amine [synhet.com]

An In-depth Technical Guide to the Structure Elucidation of 4-fluoro-3aH-indazol-3-amine

Introduction: The Structural Enigma of a Fluorinated Indazole Amine

4-fluoro-3aH-indazol-3-amine (CAS No. 697230-91-4) is a fluorinated heterocyclic amine belonging to the indazole class of compounds.[1] The indazole core is a prevalent scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making fluorinated indazoles attractive for drug discovery.[3] However, the precise atomic arrangement and tautomeric form of 4-fluoro-3aH-indazol-3-amine dictates its biological activity and potential applications.[4] This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, emphasizing the "why" behind each experimental choice and providing robust, self-validating protocols for researchers in organic synthesis and drug development.

The primary structural challenge with 3-aminoindazoles is the potential for tautomerism. The target molecule, designated as the 3aH-tautomer, exists in equilibrium with other forms, most notably the 1H- and 2H-tautomers. Distinguishing between these forms is non-trivial and requires a synergistic application of advanced spectroscopic and analytical techniques.

A Multi-faceted Approach to Structure Confirmation

A definitive structure elucidation cannot rely on a single analytical technique. Instead, a confluence of data from mass spectrometry, nuclear magnetic resonance, and potentially X-ray crystallography is required. This guide outlines a logical workflow, beginning with confirmation of the molecular formula and proceeding through detailed connectivity and spatial arrangement analysis.

Caption: Workflow for the structure elucidation of 4-fluoro-3aH-indazol-3-amine.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step is to confirm the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. For a molecule like 4-fluoro-3aH-indazol-3-amine (C₇H₆FN₃), the expected exact mass is a critical first data point.

Trustworthiness: By comparing the measured mass to the theoretical mass with a minimal mass error (typically <5 ppm), we establish a high degree of confidence in the molecular formula, which is the foundation for all subsequent structural interpretation.[5]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode to promote protonation of the amine, forming the [M+H]⁺ ion.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured m/z to the theoretical value.

Data Presentation: Expected HRMS Data

| Molecular Formula | Ion Species | Theoretical m/z | Measured m/z | Mass Error (ppm) |

| C₇H₆FN₃ | [M+H]⁺ | 152.0618 | (Experimental) | < 5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique to identify the key functional groups present in the molecule. For 4-fluoro-3aH-indazol-3-amine, we expect to see characteristic stretches for N-H bonds in the amine and indazole ring, C=N bonds, and C-F bonds.[6]

Trustworthiness: The presence of these characteristic absorption bands provides corroborating evidence for the major structural components of the molecule, validating the information derived from mass spectrometry.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Data Presentation: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine/Indazole) | 3450 - 3250 | Two bands possible for -NH₂ |

| Aromatic C-H Stretch | 3100 - 3000 | |

| C=N Stretch (Indazole) | 1640 - 1550 | |

| C-F Stretch | 1250 - 1000 | Strong absorption |

Part 2: Detailed Connectivity - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] A combination of 1D and 2D NMR experiments will be required to assemble the carbon-hydrogen framework and definitively place the fluorine atom and amine group.

1D NMR: ¹H, ¹³C, and ¹⁹F

Expertise & Experience:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.

-

¹⁹F NMR: Since fluorine has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is highly sensitive.[8] It will show a single resonance for the fluorine atom, and its coupling to nearby protons (JHF) and carbons (JCF) is crucial for confirming its position.[9]

Trustworthiness: The combination of these three 1D experiments provides a robust dataset. The chemical shifts, integration values (in ¹H NMR), and coupling patterns must be self-consistent to propose a valid structure.

2D NMR: COSY, HSQC, and HMBC

Expertise & Experience:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for tracing out the proton network on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for piecing together the entire molecular puzzle, connecting the aromatic ring to the pyrazole part of the indazole system and confirming the position of the fluorine atom through long-range C-F and H-F couplings.

Trustworthiness: The network of correlations from these 2D experiments provides a self-validating map of the molecule's connectivity. An incorrect structural assignment will lead to inconsistencies in the observed correlations. For example, an HMBC correlation from a proton to a carbon that is four bonds away would be highly unlikely and would challenge the proposed structure.

Caption: Experimental workflow for NMR-based structure elucidation.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and to slow the exchange of labile N-H protons, making them more likely to be observed.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a standard gradient-selected COSY spectrum.

-

Acquire a phase-sensitive gradient-selected HSQC spectrum, optimized for ¹JCH ≈ 160 Hz.

-

Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings (ⁿJCH ≈ 8 Hz).

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the HSQC to assign directly bonded C-H pairs, the COSY to connect adjacent protons, and the HMBC to assemble the complete structure. Analyze H-F and C-F coupling constants to pinpoint the fluorine's location.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

This data is predictive and serves as a guide for interpretation.

Table 1: Predicted ¹H and ¹³C NMR Data

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Predicted Multiplicity | Key HMBC Correlations (from H at this position) |

|---|---|---|---|---|

| 3 | ~150 | - | - | - |

| 3a | ~115 | - | - | - |

| 4 | ~155 (d, ¹JCF ≈ 240 Hz) | - | - | - |

| 5 | ~110 (d, ²JCF ≈ 20 Hz) | ~6.8 | dd | C4, C7, C3a |

| 6 | ~125 | ~7.2 | t | C4, C7a |

| 7 | ~118 (d, ⁴JCF ≈ 5 Hz) | ~7.0 | d | C5, C3a |

| 7a | ~140 | - | - | - |

| NH₂ | - | ~5.5 | br s | C3 |

| NH | - | ~11-12 | br s | C3, C7a |

Table 2: Predicted ¹⁹F NMR Data

| Position | Predicted δ ¹⁹F (ppm) | Predicted Multiplicity | Key Couplings |

|---|

| 4-F | (Varies with reference) | d | ³JHF with H5 |

Part 3: Unambiguous Confirmation - X-Ray Crystallography & Computational Chemistry

While NMR provides a robust solution structure, X-ray crystallography offers the gold standard for definitive, unambiguous structural proof in the solid state.[10]

Single-Crystal X-Ray Crystallography

Expertise & Experience: This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise positions of all atoms (including hydrogens) can be determined.[11] This method will not only confirm the connectivity but will also definitively establish the tautomeric form present in the crystal lattice and provide precise bond lengths and angles.[12]

Trustworthiness: An X-ray crystal structure is considered definitive proof of a molecule's structure. The primary challenge is often not the analysis but obtaining a crystal of sufficient quality for the experiment.[10]

Experimental Protocol: X-Ray Crystallography

-

Crystallization: The most critical and often challenging step.[12] Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[10]

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction data are collected on an area detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to fit the experimental data, yielding the final atomic coordinates.[13]

Computational Chemistry

Expertise & Experience: In parallel with experimental work, computational methods like Density Functional Theory (DFT) can be used to predict the NMR chemical shifts for all proposed tautomers.[14][15] By comparing the calculated spectra with the experimental data, one can gain additional confidence in the structural assignment. This is particularly useful for distinguishing between isomers or tautomers with subtle spectroscopic differences.

Trustworthiness: A strong correlation between the experimental NMR data and the DFT-calculated data for one specific tautomer provides powerful evidence that this is the predominant form in solution.

Protocol: DFT-based NMR Prediction

-

Structure Generation: Build 3D models of all plausible tautomers (1H, 2H, 3aH) of 4-fluoro-3-aminoindazole.

-

Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Data Analysis: Convert the calculated shielding tensors to chemical shifts (referencing a standard like TMS) and compare the resulting predicted spectra with the experimental ¹H and ¹³C NMR data.

Conclusion

The structure elucidation of 4-fluoro-3aH-indazol-3-amine is a process of systematic, evidence-based deduction. It begins with the confirmation of its elemental formula via HRMS and the identification of key functional groups by FTIR. The core of the investigation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map out the intricate connectivity of the atoms. Finally, for unambiguous proof, single-crystal X-ray crystallography provides the definitive solid-state structure, while computational chemistry offers a powerful method to corroborate the solution-state NMR findings. This rigorous, multi-pronged approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing research and development in the pharmaceutical sciences.

References

-

ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic... Retrieved from [Link]

-

ResearchGate. (n.d.). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

PubMed. (1993). Structural Basis of the Mutagenicity of Heterocyclic Amines Formed During the Cooking Processes. Retrieved from [Link]

-

PubChem. (n.d.). 4-fluoro-1H-indazol-3-amine. Retrieved from [Link]

-

PubMed. (1986). A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Imperial College London. (n.d.). Computational Heterocyclic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

-

Longdom Publishing. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

PubMed. (2025). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the studied heterocyclic amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. Retrieved from [Link]

-

MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Retrieved from [Link]

Sources

- 1. 4-Fluoro-3aH-indazol-3-amine [synhet.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Structural basis of the mutagenicity of heterocyclic amines formed during the cooking processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. longdom.org [longdom.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 14. Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

4-fluoro-3aH-indazol-3-amine molecular weight and formula

An In-Depth Technical Guide to 4-Fluoro-3aH-indazol-3-amine for Advanced Research and Development

Introduction

4-Fluoro-3aH-indazol-3-amine is a fluorinated heterocyclic amine that serves as a crucial building block in the fields of medicinal chemistry and synthetic organic chemistry. The 3-aminoindazole scaffold is recognized as a "privileged structure," frequently appearing in a variety of biologically active compounds, highlighting its significance in the development of novel therapeutics.[1] As an intermediate, this compound is utilized in the synthesis of more complex molecules for pharmaceutical and research applications.[2][3]

This guide provides a detailed overview of the core physicochemical properties of 4-fluoro-3aH-indazol-3-amine, focusing on its molecular formula and weight. It is designed for researchers, scientists, and drug development professionals, offering not just the fundamental data but also the scientific context and practical implications of these properties in a laboratory and development setting.

Core Molecular and Physical Data

The foundational step in utilizing any chemical compound is to have a precise understanding of its core identifiers and properties. This data is essential for everything from reaction stoichiometry and analytical verification to ensuring long-term stability. The key properties of 4-fluoro-3aH-indazol-3-amine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-fluoro-3aH-indazol-3-amine | [2] |

| Synonym | 4-Fluoro-1H-indazol-3-amine | |

| CAS Number | 697230-91-4 | [2][3][4][5] |

| Molecular Formula | C₇H₆FN₃ | [3][4][6][7] |

| Molecular Weight | 151.14 g/mol | [3][4][5][6] |

| SMILES | NC1=NN=C2C=CC=C(F)C12 | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage | Sealed in a dry environment at 2-8°C, protected from light. For long-term storage, -20°C is recommended. | [3][4][6] |

Chemical Structure and Visualization

The two-dimensional structure provides an unambiguous representation of atomic connectivity, which dictates the compound's chemical behavior and potential for interaction with biological targets. The structure of 4-fluoro-3aH-indazol-3-amine consists of a bicyclic indazole core, with a fluorine atom at position 4 and an amine group at position 3.

Caption: 2D structure of 4-fluoro-3aH-indazol-3-amine.

Scientific and Methodological Context

The Significance of Molecular Formula and Weight

The molecular formula (C₇H₆FN₃) and molecular weight (151.14 g/mol ) are not merely abstract identifiers; they are cornerstone parameters for quantitative scientific work.

-

Stoichiometric Calculations: In synthetic chemistry, the molecular formula is indispensable for balancing chemical equations and calculating reagent quantities to ensure optimal reaction yields and minimize waste.

-

Analytical Verification: The precise molecular weight is critical for identity confirmation using mass spectrometry (MS).[2] An experimental mass spectrum showing a molecular ion peak corresponding to 151.14 Da provides strong evidence for the presence of the target compound.

-

Solution Preparation: For biological assays and analytical studies, these values are used to accurately prepare solutions of a specific molarity (moles per liter). This ensures that experimental results are reproducible and comparable across different studies.

Implications for Drug Development

The structural features of 4-fluoro-3aH-indazol-3-amine make it a compound of interest in drug discovery.

-

Role of Fluorine: The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity (its ability to cross cell membranes), and binding affinity to protein targets.

-

Privileged Scaffold: As previously noted, the 3-aminoindazole core is a privileged scaffold.[1] Its rigid, bicyclic nature presents a well-defined vector for substituents, making it an excellent starting point for building libraries of compounds to screen for biological activity against various diseases.

Practical Experimental Considerations

To ensure the validity of experimental outcomes, proper handling and quality control are paramount.

-

Handling and Storage: The compound's stability is maintained by adhering to recommended storage conditions.[3][4] Storing it in a sealed, dry container at 2-8°C, away from light, prevents degradation from hydrolysis, oxidation, or photolysis.

-

Purity and Analysis: For research applications, this compound is typically supplied at high purity (e.g., ≥98%).[6] Suppliers often provide a Certificate of Analysis (CoA) detailing the results of quality control tests, which may include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm both purity and structural integrity.[2]

Experimental Workflow: From Compound to Assay

The journey of a research chemical from vial to valuable data follows a logical, self-validating workflow. The molecular weight and formula are central to the quantitative integrity of this process.

Caption: Standard laboratory workflow for a research chemical.

Causality within the Workflow:

-

Reception & QC: Upon receipt, the identity and purity of the compound must be confirmed. This is a critical trust-but-verify step. A simple LCMS run can quickly confirm the molecular weight, validating that the correct material was received.

-

Solubilization: To create a stock solution (e.g., 10 mM), the molecular weight (151.14 g/mol ) is used to calculate the exact mass of the solid required. An error in this step would propagate through all subsequent experiments.

-

Dilution: The accurately prepared stock solution is then serially diluted to create working solutions at the precise concentrations needed for the experiment (e.g., for generating a dose-response curve).

-

Assay: The compound is introduced to the biological or chemical system at these defined concentrations.

Conclusion

The molecular weight and formula of 4-fluoro-3aH-indazol-3-amine are fundamental parameters that underpin its use in scientific research and development. They are not merely data points but are integral to the quantitative accuracy, reproducibility, and ultimate success of experimental work. As a fluorinated derivative of the privileged 3-aminoindazole scaffold, this compound represents a valuable tool for medicinal chemists aiming to develop the next generation of therapeutic agents. A thorough understanding and correct application of its core properties are therefore essential for any researcher in the field.

References

-

697230-91-4|4-Fluoro-3aH-indazol-3-amine - BIOFOUNT. [Link]

-

4-Fluoro-3aH-indazol-3-amine_化工百科 - ChemBK. [Link]

-

4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 - PubChem. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir - ChemRxiv. [Link]

-

CAS No : 93246-53-8 | Product Name : 3-Fluoro-4-(4-morpholinyl) Benzenamine - Pharmaffiliates. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 4-Fluoro-3aH-indazol-3-amine [synhet.com]

- 3. 697230-91-4|4-Fluoro-3aH-indazol-3-amine|4-Fluoro-3aH-indazol-3-amine|-范德生物科技公司 [bio-fount.com]

- 4. 697230-91-4|4-Fluoro-3aH-indazol-3-amine|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine to the Indazole Scaffold: A Historical and Synthetic Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of fluorine into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of indazole-based drug candidates, often leading to enhanced potency, metabolic stability, and bioavailability.[2][3][4] This technical guide provides a comprehensive overview of the discovery and history of fluorinated indazoles, detailing the evolution of synthetic methodologies and exploring the profound impact of fluorination on their therapeutic potential. We will delve into the causality behind experimental choices in synthetic design and provide practical, step-by-step protocols for key fluorination reactions.

Introduction: The Indazole Scaffold and the Transformative Power of Fluorine

Indazole, a bioisostere of indole, exists in two main tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[5] This structural feature, combined with its ability to participate in a wide range of intermolecular interactions, has made it a cornerstone in the design of therapeutics targeting a diverse array of biological targets.[6] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[5][7]

The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their properties.[8] In drug design, this "fluorine effect" is leveraged to:

-

Enhance Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[8][9]

-

Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2][8]

-

Alter Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions and solubility.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.[2]

The confluence of the versatile indazole scaffold and the unique properties of fluorine has created a rich area of research, leading to the development of highly potent and selective therapeutic agents.

A Historical Overview: The Emergence of Fluorinated Indazoles

While the first synthesis of indazole was reported by Emil Fischer in the late 19th century, the exploration of fluorinated analogues is a more recent endeavor, driven by the growing appreciation for the role of fluorine in medicinal chemistry that began in the mid-20th century.[10][11] Early efforts to synthesize fluorinated indazoles were often part of broader investigations into fluorinated aromatic compounds.

Key milestones in the development of fluorinated indazoles are often embedded within patent literature, showcasing their importance in industrial drug discovery programs. For instance, patents from the 1990s began to describe the synthesis and application of various fluorinated indazole derivatives, highlighting their potential as therapeutic agents.[12]

A significant challenge in the early history was the development of regioselective and efficient methods for introducing fluorine into the indazole ring system. The evolution of synthetic chemistry, particularly the development of modern fluorinating agents, has been pivotal in overcoming these hurdles.

Synthetic Strategies for the Preparation of Fluorinated Indazoles

The synthesis of fluorinated indazoles can be broadly categorized into two approaches:

-

Construction of the indazole ring from fluorinated precursors.

-

Direct fluorination of a pre-formed indazole scaffold.

Ring Construction from Fluorinated Building Blocks

This is a common and often highly regioselective strategy. The fluorine atom is incorporated into one of the starting materials, and the indazole ring is then constructed around it.

A representative example is the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline.[13] This multi-step synthesis involves bromination, cyclization, and deprotection to yield the desired fluorinated indazole.

Experimental Protocol: Synthesis of 5-bromo-4-fluoro-1H-indazole [13]

Step 1: Bromination

-

Dissolve 3-fluoro-2-methylaniline in acetonitrile.

-

Add N-bromosuccinimide (NBS) while maintaining the temperature between -10°C and 10°C.

-

Allow the reaction to proceed for 1-2 hours.

-

Quench the reaction with sodium hydrogensulfite.

-

Isolate the resulting 2-bromo-6-fluoro-3-methylaniline.

Step 2: Ring Closure

-

The brominated aniline derivative is then subjected to a ring-closure reaction to form the indazole core. This typically involves diazotization followed by intramolecular cyclization.

Step 3: Deprotection

-

If a protecting group was used on the indazole nitrogen during the synthesis, it is removed in the final step to yield 5-bromo-4-fluoro-1H-indazole.

This building-block approach offers excellent control over the position of the fluorine substituent.

Direct Fluorination of the Indazole Core

The direct introduction of a fluorine atom onto a pre-existing indazole ring presents a more atom-economical approach. However, controlling the regioselectivity can be challenging due to the multiple reactive sites on the indazole nucleus. The development of modern electrophilic fluorinating agents has significantly advanced this strategy.

One of the most effective reagents for this purpose is N-fluorobenzenesulfonimide (NFSI) .[14][15][16] This reagent allows for the efficient and regioselective C-3 fluorination of 2H-indazoles under mild, metal-free conditions.[14][16]

Experimental Protocol: C-3 Fluorination of 2-Phenyl-2H-indazole using NFSI [7]

-

To a solution of 2-phenyl-2H-indazole (0.2 mmol) in water (2.0 mL), add N-fluorobenzenesulfonimide (NFSI) (1.5 equivalents).

-

Stir the reaction mixture at 80°C in a preheated oil bath for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (petroleum ether:ethyl acetate = 95:5) to afford 3-fluoro-2-phenyl-2H-indazole.

The proposed mechanism for this reaction involves a radical pathway, where a fluorine radical is generated from NFSI.[7][14]

Below is a diagram illustrating the general synthetic approaches to fluorinated indazoles.

Figure 1: General strategies for the synthesis of fluorinated indazoles.

Impact of Fluorination on Biological Activity: Structure-Activity Relationships

The position and number of fluorine atoms on the indazole ring can have a profound impact on biological activity. This is due to the intricate interplay of electronic and steric effects that influence how the molecule interacts with its biological target.

Positional Isomers and Potency

A compelling example of the positional effect of fluorine is seen in Rho kinase (ROCK1) inhibitors. A study comparing 4-fluoroindazole and 6-fluoroindazole derivatives revealed a dramatic difference in potency.[2]

| Compound | Position of Fluorine | ROCK1 Inhibitory Potency (IC50) | Oral Bioavailability |

| 51 | C4 | 2500 nM | Not Reported |

| 52 | C6 | 14 nM | 61% |

Table 1: Impact of Fluorine Position on ROCK1 Inhibition[2][17]

The significantly higher potency of the 6-fluoro derivative highlights the critical role of substituent placement in optimizing drug-target interactions. The 6-fluoro substitution also led to a remarkable increase in oral bioavailability.[2][17]

Modulation of Selectivity

Fluorination can also influence the selectivity of a compound for different biological targets. In the case of nitric oxide synthase (NOS) inhibitors, the number and location of fluorine atoms were found to greatly influence the selectivity between inducible NOS (iNOS) and neuronal NOS (nNOS).[2] Increasing the number of fluorine atoms generally led to increased inhibitory potency and nNOS selectivity.[2]

Overcoming Drug Resistance

In the development of anti-HIV agents, fluorinated indazoles have shown promise in overcoming resistance to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). Certain 5-fluoroindazole derivatives have demonstrated excellent metabolic stability and resilience against mutations in the reverse transcriptase enzyme.[2]

The following diagram illustrates the workflow for evaluating the impact of fluorination on biological activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorine-containing indazoles: Synthesis and biological activity [ouci.dntb.gov.ua]

- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 14. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 15. 2H-Indazole synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

A Technical Guide to 4-Fluoro-1H-indazol-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among these scaffolds, the indazole nucleus is recognized for its versatile biological activities. This technical guide provides an in-depth examination of 4-fluoro-1H-indazol-3-amine, a key building block in medicinal chemistry. We will explore the strategic rationale for its use, detailing its synthesis, its pivotal role as an intermediate in the development of potent kinase inhibitors, and the nuanced structure-activity relationships that govern its applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-value scaffold in their discovery programs.

The Strategic Value of Fluorine in the Indazole Scaffold

The indazole core, a bicyclic structure composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile template for designing ligands that interact with a wide range of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antitumor, and anti-HIV effects.[1] The introduction of a fluorine atom onto this scaffold, specifically creating derivatives like 4-fluoro-1H-indazol-3-amine, is a deliberate design choice rooted in the unique properties of fluorine.

The Physicochemical Impact of Fluorination: As the most electronegative element, fluorine's incorporation into a molecule imparts significant changes:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often enhances the pharmacokinetic profile of a drug candidate by blocking sites of metabolic oxidation.[3]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the amino group in 3-aminoindazoles. This can be critical for optimizing cell permeability and avoiding off-target interactions.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, which can significantly increase binding affinity and potency.[3]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[3][4]

The causality behind employing the 4-fluoro-3-aminoindazole motif is to harness these effects to create drug candidates with superior potency, improved selectivity, and more favorable drug-like properties compared to their non-fluorinated counterparts.[3][5]

Synthesis of the 4-Fluoro-3-aminoindazole Core

The construction of the 3-aminoindazole scaffold is most commonly achieved through the condensation of a suitably substituted 2-fluorobenzonitrile with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. For the synthesis of 4-fluoro-1H-indazol-3-amine, the logical starting material is 2,6-difluorobenzonitrile.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 4-Fluoro-1H-indazol-3-amine: A Heterocyclic Cornerstone for Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the bedrock of many successful drugs, and among these, the 1H-indazol-3-amine core has emerged as a "privileged" structure, particularly in the realm of kinase inhibition. This technical guide delves into the multifaceted utility of a specific, strategically functionalized analogue: 4-fluoro-1H-indazol-3-amine . We will explore its synthesis, reactivity, and profound impact as a building block in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Rationale for Fluorination at the 4-Position

The 1H-indazol-3-amine scaffold is a bioisostere of adenine, enabling it to function as an effective "hinge-binding" fragment in numerous ATP-competitive kinase inhibitors.[1] The exocyclic amine at the 3-position and the N1/N2 nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.

The introduction of a fluorine atom at the 4-position of the indazole ring is a deliberate and strategic modification. Fluorine, being the most electronegative element, imparts unique properties to organic molecules without a significant increase in steric bulk.[2] Key advantages of incorporating a 4-fluoro substituent include:

-

Modulation of Physicochemical Properties: Fluorine can lower the pKa of nearby functionalities, influencing the molecule's ionization state at physiological pH. It also tends to increase lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can block this pathway, thereby increasing the drug's half-life.

-

Enhanced Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions, hydrogen bonds (with C-F as a weak acceptor), and orthogonal multipolar interactions with the protein target, potentially increasing binding affinity and selectivity.[3]

This guide will provide a comprehensive overview of the synthesis and application of 4-fluoro-1H-indazol-3-amine, a building block that capitalizes on these benefits.

Synthesis of the Core Scaffold

The most prevalent and industrially scalable synthesis of 3-aminoindazoles proceeds via the cyclization of an ortho-halobenzonitrile with hydrazine.[4][5] This approach is directly applicable to the preparation of 4-fluoro-1H-indazol-3-amine, starting from the readily available 2,6-difluorobenzonitrile.

Synthetic Pathway Overview

The synthesis is a one-pot reaction driven by a nucleophilic aromatic substitution (SNAr) mechanism followed by an intramolecular cyclization.

Caption: Synthetic route to 4-fluoro-1H-indazol-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature procedures for analogous compounds.[1][4][5]

To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol or ethylene glycol), hydrazine hydrate (4.0-5.0 eq) is added.

-

Causality: A high-boiling polar solvent is chosen to facilitate the reaction, which typically requires elevated temperatures to overcome the activation energy for both the initial SNAr and the subsequent cyclization. A molar excess of hydrazine hydrate is used to act as both the nucleophile and the base, and to drive the reaction to completion.

The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for 12-24 hours.

-

Self-Validation: Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This ensures the reaction is complete before proceeding to workup.

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

Causality: The product is significantly less soluble in aqueous media than the polar solvent and excess hydrazine, leading to its precipitation.

The solid is collected by filtration, washed with water, and then a non-polar solvent (e.g., diethyl ether or hexanes) to remove organic impurities.

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-fluoro-1H-indazol-3-amine as a solid.

-

Trustworthiness: The purity of the final product should be confirmed by analytical methods such as 1H NMR, 13C NMR, and Mass Spectrometry to ensure it meets the standards required for subsequent synthetic steps.

Chemical Reactivity and Application as a Building Block

4-Fluoro-1H-indazol-3-amine possesses multiple reactive sites, making it a versatile building block. The primary sites for derivatization are the exocyclic 3-amino group and the pyrazole N1-H, with the benzene ring also available for functionalization, typically through palladium-catalyzed cross-coupling reactions if a halogen is present at another position.

Key Reaction Classes

Caption: Key reaction types for derivatizing the core scaffold.

A. Acylation of the 3-Amino Group: The exocyclic amino group readily undergoes acylation with acyl chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, to form the corresponding amides and sulfonamides.[1] This is a common strategy to introduce linkers or other pharmacophoric elements.

B. N-Alkylation: The pyrazole N1 position can be selectively alkylated under basic conditions. This modification is often used to improve solubility and tune the pharmacokinetic properties of the final compound.

C. Palladium-Catalyzed Cross-Coupling: While the parent 4-fluoro-1H-indazol-3-amine is not primed for cross-coupling on its benzene ring, it is often synthesized with a bromine or iodine atom at the C5, C6, or C7 position. This allows for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups.[1][6]

Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates a typical, multi-step synthesis of a kinase inhibitor starting from a bromo-substituted 4-fluoro-1H-indazol-3-amine.

Caption: A generalized workflow for synthesizing kinase inhibitors.

Case Studies: 4-Fluoro-1H-indazol-3-amine in Action

The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. While specific examples starting directly from 4-fluoro-1H-indazol-3-amine are often embedded within broader synthetic schemes in the literature, the recurring presence of this moiety in potent inhibitors underscores its importance.

Application in FGFR and Bcr-Abl Inhibitors

The 1H-indazol-3-amine scaffold is a key component in numerous inhibitors of Fibroblast Growth Factor Receptors (FGFR) and the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia (CML).[3] The introduction of fluorine substituents has been shown to be critical for achieving high potency.

| Compound Class | Target Kinase | Representative IC50 Values | Reference |

| 1H-Indazol-3-amine Derivatives | FGFR1 | 15.0 nM | [3] |

| 1H-Indazol-3-amine Derivatives with 2,6-difluoro substitution | FGFR2 | 2.0 ± 0.8 nM | [3] |

| Diarylamide 3-aminoindazoles | Bcr-AblWT | < 0.5 nM | [5] |

| Diarylamide 3-aminoindazoles | Bcr-AblT315I (mutant) | 9 nM | [5] |

Note: The table presents data for compounds containing the broader 1H-indazol-3-amine scaffold, with fluorine substitution highlighted as a key optimization strategy.

The data indicates that fluorinated indazole derivatives can achieve low nanomolar to sub-nanomolar potency against their target kinases. Furthermore, they can retain activity against clinically relevant resistance mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl.[5]

Mechanism of Action: Kinase Hinge Binding

The primary mechanism by which these compounds exert their inhibitory effect is through competitive binding at the ATP pocket of the target kinase. The 4-fluoro-1H-indazol-3-amine core plays a pivotal role in this interaction.

Caption: Interaction of the indazole core with the kinase hinge.

The N1-H and the exocyclic 3-amino group act as hydrogen bond donors, while the N2 atom acts as a hydrogen bond acceptor, forming a bidentate hydrogen bond network with the kinase hinge region. This interaction effectively anchors the inhibitor in the ATP binding site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates, thereby inhibiting the signaling pathway.

Conclusion and Future Outlook

4-Fluoro-1H-indazol-3-amine is more than just another heterocyclic compound; it is a highly refined building block engineered for success in modern drug discovery. Its synthesis is straightforward, and its chemical handles allow for versatile derivatization. The strategic placement of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties, metabolic stability, and binding affinity of their lead compounds. As the demand for more selective and potent kinase inhibitors continues to grow, particularly for challenging targets and resistant cancer mutations, the utility of scaffolds like 4-fluoro-1H-indazol-3-amine is set to expand, solidifying its place as a cornerstone of contemporary medicinal chemistry.

References

-

Gallavardin, T. et al. (2026). Synthesis of indazole-based fluorophores. Org Biomol Chem. [Online]. Available at: [Link]

-

Akhtar, M. J. et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Online]. Available at: [Link]

-

Behera, A. K. et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Dev Res., 83(8), 1736-1766. [Online]. Available at: [Link]

-

Gao, H. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Online]. Available at: [Link]

-

Gao, H. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Online]. Available at: [Link]

-

Giraud, F. et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Online]. Available at: [Link]

-